molecular formula C9H11ClN4S2 B12457750 N-(4-chlorophenyl)-N'-methylhydrazine-1,2-dicarbothioamide

N-(4-chlorophenyl)-N'-methylhydrazine-1,2-dicarbothioamide

Cat. No.: B12457750
M. Wt: 274.8 g/mol
InChI Key: UDWZQOFNBHDIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N’-methylhydrazine-1,2-dicarbothioamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group and a methylhydrazine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-methylhydrazine-1,2-dicarbothioamide typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-methylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-N’-methylhydrazine-1,2-dicarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-methylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
  • N-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

N-(4-chlorophenyl)-N’-methylhydrazine-1,2-dicarbothioamide is unique due to its specific combination of a chlorophenyl group and a methylhydrazine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H11ClN4S2

Molecular Weight

274.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(methylcarbamothioylamino)thiourea

InChI

InChI=1S/C9H11ClN4S2/c1-11-8(15)13-14-9(16)12-7-4-2-6(10)3-5-7/h2-5H,1H3,(H2,11,13,15)(H2,12,14,16)

InChI Key

UDWZQOFNBHDIMR-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NNC(=S)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.